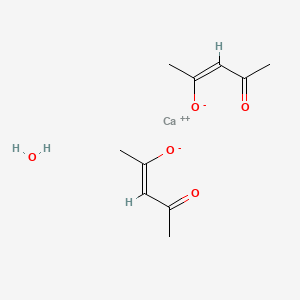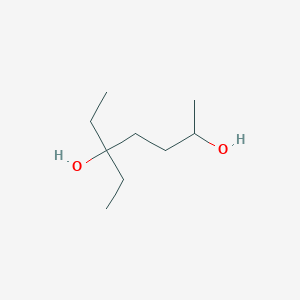
Benzenamine, 2-bromo-N-(diphenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-bromo-N-(diphenylmethylene)- is a chemical compound with the CAS Number: 251320-80-6 . It has a molecular weight of 336.23 . The compound is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
Benzenamine, 2-bromo-N-(diphenylmethylene)- is a solid at room temperature . It should be stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Benzenamine, 2-bromo-N-(diphenylmethylene)- is used in a variety of scientific research applications, particularly in the fields of organic synthesis and drug discovery. It is used as a starting material in the synthesis of a variety of heterocyclic compounds, such as 1,2,3-triazoles, quinolines, and quinazolines. It is also used as a starting material in the synthesis of anilines and amines. Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The mechanism of action of benzenamine, 2-bromo-N-(diphenylmethylene)- is not known. However, it is believed to act as a catalyst in the synthesis of various heterocyclic compounds, as well as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzenamine, 2-bromo-N-(diphenylmethylene)- are not known. It is not known to have any direct effects on the human body, and is not known to be toxic or to have any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using benzenamine, 2-bromo-N-(diphenylmethylene)- in laboratory experiments is its low cost and availability. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water, and can be difficult to work with in aqueous solutions.
Orientations Futures
Future research on benzenamine, 2-bromo-N-(diphenylmethylene)- could focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Further research could also focus on the development of new methods for the synthesis of benzenamine, 2-bromo-N-(diphenylmethylene)- and its derivatives, as well as the development of new methods for its use in laboratory experiments.
Méthodes De Synthèse
Benzenamine, 2-bromo-N-(diphenylmethylene)- can be synthesized using a variety of methods, including the reaction of 2-bromo-N-phenylmethanamine with diphenylmethanol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-bromophenyl)-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZCISQJGBYLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














